molecular formula C20H14O4 B14628540 2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid CAS No. 54888-41-4

2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid

Cat. No.: B14628540
CAS No.: 54888-41-4
M. Wt: 318.3 g/mol
InChI Key: NHAGERIKBKUEDT-UHFFFAOYSA-N
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Description

2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of two phenyl groups attached to a benzodioxole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of catechol with benzaldehyde in the presence of an acid catalyst to form the benzodioxole ring. This intermediate is then subjected to further reactions to introduce the carboxylic acid group and the phenyl substituents. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to monitor and control the reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can lead to a wide range of substituted benzodioxole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

54888-41-4

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

2,2-diphenyl-1,3-benzodioxole-4-carboxylic acid

InChI

InChI=1S/C20H14O4/c21-19(22)16-12-7-13-17-18(16)24-20(23-17,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,21,22)

InChI Key

NHAGERIKBKUEDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(OC3=CC=CC(=C3O2)C(=O)O)C4=CC=CC=C4

Origin of Product

United States

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